molecular formula C31H62O2S B11561837 3-(Dodecylsulfanyl)propyl hexadecanoate

3-(Dodecylsulfanyl)propyl hexadecanoate

Cat. No.: B11561837
M. Wt: 498.9 g/mol
InChI Key: XIUGGFFWWYPSHI-UHFFFAOYSA-N
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Description

This compound is a type of ester, specifically a hexadecanoic acid ester, where the ester group is attached to a 3-(dodecylsulfanyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecylsulfanyl)propyl hexadecanoate typically involves the esterification of hexadecanoic acid (palmitic acid) with 3-(dodecylsulfanyl)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of solid acid catalysts can also be employed to enhance the reaction rate and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecylsulfanyl)propyl hexadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or acids.

Scientific Research Applications

3-(Dodecylsulfanyl)propyl hexadecanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Dodecylsulfanyl)propyl hexadecanoate involves its interaction with lipid membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing hexadecanoic acid and 3-(dodecylsulfanyl)propanol. The dodecylsulfanyl group can interact with thiol-containing enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dodecylsulfanyl)propyl hexadecanoate is unique due to its specific combination of a long-chain alkyl group and a sulfur-containing propyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C31H62O2S

Molecular Weight

498.9 g/mol

IUPAC Name

3-dodecylsulfanylpropyl hexadecanoate

InChI

InChI=1S/C31H62O2S/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-27-31(32)33-28-26-30-34-29-25-23-21-19-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

XIUGGFFWWYPSHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCSCCCCCCCCCCCC

Origin of Product

United States

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